molecular formula C12H15BrO3 B11843111 3-Bromo-4-(pentan-2-yloxy)benzoic acid CAS No. 1131594-30-3

3-Bromo-4-(pentan-2-yloxy)benzoic acid

Cat. No.: B11843111
CAS No.: 1131594-30-3
M. Wt: 287.15 g/mol
InChI Key: CIHDURWKEJYFCR-UHFFFAOYSA-N
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Description

3-Bromo-4-(pentan-2-yloxy)benzoic acid is an organic compound with the molecular formula C12H15BrO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 3-position and a pentan-2-yloxy group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(pentan-2-yloxy)benzoic acid can be achieved through several synthetic routes. One common method involves the bromination of 4-(pentan-2-yloxy)benzoic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution .

Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-(pentan-2-yloxy)benzoic acid is coupled with a brominated benzene derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes or coupling reactions. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(pentan-2-yloxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

3-Bromo-4-(pentan-2-yloxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(pentan-2-yloxy)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(pentan-2-yloxy)benzoic acid is unique due to the presence of the pentan-2-yloxy group, which can impart different chemical and physical properties compared to other similar compounds.

Properties

CAS No.

1131594-30-3

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

3-bromo-4-pentan-2-yloxybenzoic acid

InChI

InChI=1S/C12H15BrO3/c1-3-4-8(2)16-11-6-5-9(12(14)15)7-10(11)13/h5-8H,3-4H2,1-2H3,(H,14,15)

InChI Key

CIHDURWKEJYFCR-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OC1=C(C=C(C=C1)C(=O)O)Br

Origin of Product

United States

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